Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Descripción general

Descripción

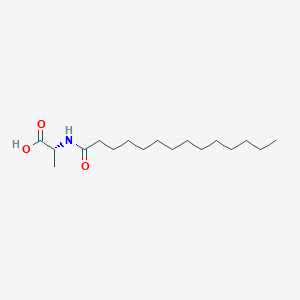

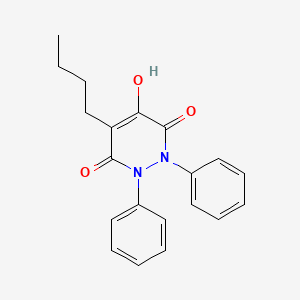

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is an organic compound with the molecular formula C11H13NO4 . It is used in research and has a molecular weight of 223.23 g/mol .

Synthesis Analysis

The synthesis of this compound involves the use of triethylamine, 5-methoxy-3,4-dihydro-2H-pyrrole, and 3-oxopentanedioic acid diethyl ester . The reaction is carried out at room temperature and stirred for 5 days . The yield of this reaction is approximately 24% .Molecular Structure Analysis

The molecular structure of this compound includes 16 heavy atoms, 6 of which are aromatic . The compound has 3 rotatable bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor . The compound’s structure can be visualized using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .Physical and Chemical Properties Analysis

This compound has a boiling point of 368.872°C at 760 mmHg . It has a molar refractivity of 57.73 and a topological polar surface area (TPSA) of 68.53 Ų . The compound is highly soluble, with a solubility of 4.39 mg/ml . It has a lipophilicity log Po/w (iLOGP) of 1.82 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis. For example, it is utilized in the preparation of indolizine derivatives, highlighting its role in constructing complex molecular architectures. These derivatives demonstrate a wide range of biological activities, underscoring the compound's importance in medicinal chemistry and drug discovery efforts. Specifically, modifications of its structure have led to compounds with potential as anticancer agents, showcasing its contribution to the development of new therapeutic options (Shekarchi et al., 2003), (Gaber et al., 2021).

Antimicrobial and Larvicidal Activities

The synthesis of novel compounds from this compound has led to the discovery of derivatives with significant antimicrobial properties. These findings are critical for the development of new antibiotics and treatments for infectious diseases. Additionally, derivatives have shown larvicidal activities against mosquito species, contributing to vector control and the prevention of mosquito-borne diseases (Medimagh-Saidana et al., 2015), (Chandrashekharappa et al., 2018).

Catalysts in Synthesis Reactions

This compound has also found use as a precursor in reactions facilitated by catalysts, leading to efficient and selective synthesis of structurally diverse molecules. This underlines its utility in facilitating reactions under milder conditions, improving yields, and enhancing the selectivity of synthetic pathways. Such applications are crucial for optimizing chemical reactions and minimizing the environmental impact of chemical processes (Mmutlane et al., 2005).

Development of Antiviral Agents

Research into the derivatives of this compound has led to the identification of compounds with potential antiviral activities. These findings are particularly relevant for the exploration of new treatments for viral infections, highlighting the compound's role in the ongoing search for effective antiviral therapies (Zhao et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-16-11(15)10-7-4-3-5-12(7)9(14)6-8(10)13/h6,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSKLPDPUFBJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCN2C(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715686 | |

| Record name | Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72130-68-8 | |

| Record name | Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1505710.png)

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl acrylate](/img/structure/B1505719.png)